Methyl 4-bromo-3-(bromomethyl)benzoate

Organic Synthesis Medicinal Chemistry Cross-Coupling

Sourcing a single scaffold with two distinct, chemoselectively addressable electrophilic sites is a persistent challenge in medicinal chemistry and materials science. Methyl 4-bromo-3-(bromomethyl)benzoate (CAS 142031-67-2) directly solves this problem by providing both an aryl bromide for cross-coupling and a benzylic bromide for nucleophilic substitution on one core. - Enables sequential Suzuki-Miyaura coupling (Ar-Br) then SN2 diversification (Ar-CH₂Br) for rapid library synthesis. - Serves as a validated monomer for mesogen-jacketed liquid crystalline polymers (MJLCPs) with tailored phase behavior. - Supplied at ≥95% purity with storage at 2-8°C; scalable from a reported 47% radical bromination route for process chemists optimizing cost models.

Molecular Formula C9H8Br2O2
Molecular Weight 307.97 g/mol
CAS No. 142031-67-2
Cat. No. B185944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-(bromomethyl)benzoate
CAS142031-67-2
Molecular FormulaC9H8Br2O2
Molecular Weight307.97 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Br)CBr
InChIInChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3
InChIKeyGRJDNFSKEWOMIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-3-(bromomethyl)benzoate (CAS 142031-67-2) Procurement Specification and Chemical Class Overview


Methyl 4-bromo-3-(bromomethyl)benzoate (CAS: 142031-67-2) is a dibrominated aromatic ester with the molecular formula C₉H₈Br₂O₂ and a molecular weight of 307.97 g/mol . It belongs to the class of bromoalkylated benzoic acid derivatives, characterized by an aryl bromide (Ar-Br) group and a benzylic bromomethyl (Ar-CH₂Br) group on a methyl benzoate core . The compound is typically supplied as a solid with a minimum purity specification of 95-96% from commercial vendors and is recommended for storage at 2-8°C [1].

Methyl 4-bromo-3-(bromomethyl)benzoate (142031-67-2): Why In-Class Brominated Benzoates Are Not Interchangeable


The presence of two distinct electrophilic sites—the aryl bromide (Ar-Br) and the benzylic bromomethyl (Ar-CH₂Br)—imparts a specific and non-interchangeable reactivity profile to Methyl 4-bromo-3-(bromomethyl)benzoate [1]. Unlike simple aryl bromides or benzyl bromides alone, the ortho-like proximity of these two bromine atoms on the phenyl ring enables unique chemoselective transformations . Substitution with a compound lacking the benzylic bromide, such as Methyl 4-bromo-3-methylbenzoate (CAS 148547-19-7), eliminates the capacity for nucleophilic substitution at the benzylic position . Conversely, a compound like Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) lacks the aryl bromide, precluding its use in cross-coupling reactions at that site . This dual orthogonal reactivity is the primary driver for selecting this specific compound over its mono-functional analogs in complex molecule construction.

Quantitative Differentiation of Methyl 4-bromo-3-(bromomethyl)benzoate (142031-67-2) for Scientific Procurement


Dual Reactive Site Quantification: Orthogonal Aryl and Benzylic Bromide Functionality

The target compound possesses two distinct electrophilic bromine atoms. In contrast to its direct analog Methyl 4-bromo-3-methylbenzoate (CAS 148547-19-7), which contains only an aryl bromide, Methyl 4-bromo-3-(bromomethyl)benzoate incorporates an additional benzylic bromomethyl group . This structural difference quantifies to a doubling of reactive electrophilic sites (2 vs. 1) and enables orthogonal reaction sequences (e.g., sequential Suzuki coupling and nucleophilic substitution) that are impossible with the mono-brominated comparator .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Synthesis Yield Comparison: Radical Bromination of Methyl 4-bromo-3-methylbenzoate

A documented synthesis of the target compound from Methyl 4-bromo-3-methylbenzoate via radical bromination with N-bromosuccinimide (NBS) and benzoyl peroxide in dichloromethane yields 47% isolated product after chromatographic purification . This yield provides a quantitative baseline for evaluating synthetic accessibility. While optimized procedures for related compounds like Ethyl 4-bromo-3-(bromomethyl)benzoate (CAS 347852-72-6) are not directly reported in this context, the 47% yield establishes a benchmark for process development and cost-of-goods calculations during procurement for scale-up .

Process Chemistry Synthetic Methodology Bromination

Molecular Weight and Lipophilicity Differentiation from Ester Homologs

The molecular weight and predicted lipophilicity of Methyl 4-bromo-3-(bromomethyl)benzoate (MW 307.97) are significantly different from its ethyl (MW 321.99) and tert-butyl (MW 350.05) ester analogs . The methyl ester is 14.02 g/mol lighter than the ethyl ester and 42.08 g/mol lighter than the tert-butyl ester, corresponding to lower calculated logP values [1]. This quantitative difference directly impacts physical properties such as solubility, chromatographic retention time, and membrane permeability in biological assays.

Physicochemical Properties Drug Design Material Science

Recommended Application Scenarios for Methyl 4-bromo-3-(bromomethyl)benzoate (142031-67-2) Based on Differentiation Evidence


Orthogonal Bifunctional Building Block for Medicinal Chemistry

Procure Methyl 4-bromo-3-(bromomethyl)benzoate for use as a key intermediate in medicinal chemistry programs requiring a core scaffold with two distinct points of diversification. The presence of both an aryl bromide and a benzylic bromide enables sequential, chemoselective reactions—such as a Suzuki-Miyaura cross-coupling at the aryl position followed by nucleophilic substitution at the benzylic site—to generate diverse compound libraries from a single starting material . This strategy is not feasible with mono-brominated analogs like Methyl 4-bromo-3-methylbenzoate.

Precursor for Complex Macrocycle and Liquid Crystal Monomer Synthesis

Utilize Methyl 4-bromo-3-(bromomethyl)benzoate as a foundational monomer for synthesizing mesogen-jacketed liquid crystalline polymers (MJLCPs) and other complex macrocyclic structures . The dual bromination pattern facilitates the stepwise construction of elaborate side-chain architectures, a process where the substitution of either the ester group or the individual bromine atoms with other analogs would result in polymers with altered or suboptimal phase behavior .

Process Development and Scale-Up for Orthogonal Intermediates

Select this compound for process chemistry development where a balance between synthetic accessibility and functional group density is required. The reported 47% yield from the radical bromination of Methyl 4-bromo-3-methylbenzoate provides a validated starting point for optimization and cost modeling . The methyl ester's lower molecular weight compared to its ethyl or tert-butyl homologs further contributes to improved atom economy and reduced material costs during large-scale production of downstream pharmaceutical intermediates.

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